Cas no 152175-68-3 (Uroguanylin (Didelphisvirginiana reduced) (9CI))

Uroguanylin (Didelphisvirginiana reduced) (9CI) structure
152175-68-3 structure
Product Name:Uroguanylin (Didelphisvirginiana reduced) (9CI)
CAS-nummer:152175-68-3
MF:C61H101N17O25S4
MW:1600.813549757
CID:146024
PubChem ID:5488765
Update Time:2025-04-19

Uroguanylin (Didelphisvirginiana reduced) (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Uroguanylin (Didelphisvirginiana reduced) (9CI)
    • Guanylin (rat reduced), 1-L-glutamine-2-L-glutamic acid-3-L-aspartic acid-6-L-leucine-8-L-isoleucine-9-L-asparagine-10-L-valine-
    • L-glutaminyl-L-α-glutamyl-L-α-aspartyl-L-cysteinyl-L-α-glutamyl-L-leucyl-L-cysteinyl-L-isoleucyl-L-asparaginyl-L-valyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteine
    • Uroguanylin
    • DTXSID10164965
    • SCHEMBL6442033
    • Q7900863
    • EWY1XP1HMZ
    • UNII-EWY1XP1HMZ
    • 152175-68-3
    • EX-A8381C
    • L-Cysteine, L-glutaminyl-L-
    • A-glutamyl-L-leucyl-L-cysteinyl-L-isoleucyl-L-asparaginyl-L-valyl-L-alanyl-L-cysteinyl-L-threonylglycyl-
    • A-glutamyl-L-
    • A-aspartyl-L-cysteinyl-L-
    • Inchi: 1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1
    • InChI-sleutel: SJMPVWVIVWEWJK-AXEIBBKLSA-N
    • LACHT: SC[C@@H](C(N[C@H](C(N[C@@H](CC(N)=O)C(N[C@H](C(N[C@@H](C)C(N[C@@H](CS)C(N[C@H](C(NCC(N[C@H](C(=O)O)CS)=O)=O)[C@@H](C)O)=O)=O)=O)C(C)C)=O)=O)[C@@H](C)CC)=O)NC([C@H](CC(C)C)NC([C@H](CCC(=O)O)NC([C@H](CS)NC([C@H](CC(=O)O)NC([C@H](CCC(=O)O)NC([C@H](CCC(N)=O)N)=O)=O)=O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 1599.6037365g/mol
  • Monoisotopische massa: 1599.6037365g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 26
  • Aantal waterstofbondacceptatoren: 30
  • Zware atoomtelling: 107
  • Aantal draaibare bindingen: 52
  • Complexiteit: 3190
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 16
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -8.8
  • Topologisch pooloppervlak: 693Ų
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